(1-Methoxycyclobutyl)methanethiol

Description

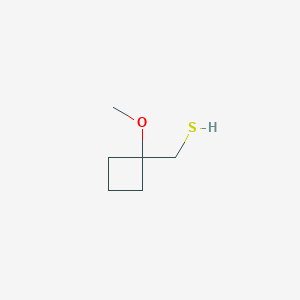

(1-Methoxycyclobutyl)methanethiol is a sulfur-containing organic compound featuring a cyclobutane ring substituted with a methoxy (-OCH3) group and a methanethiol (-CH2SH) side chain. The methyl variant has a molecular formula C6H12S, a SMILES string CC1(CCC1)CS, and a predicted collision cross-section (CCS) of 117.3 Ų for its [M+H]+ adduct . The methoxy substitution likely alters steric and electronic properties compared to the methyl derivative, influencing reactivity, stability, and detection methods.

Properties

IUPAC Name |

(1-methoxycyclobutyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-7-6(5-8)3-2-4-6/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHGZERUXOACKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclobutyl)methanethiol typically involves the cyclization of appropriate precursors followed by functional group modifications One common method involves the reaction of cyclobutylmethanol with methanesulfonyl chloride to form cyclobutylmethanesulfonate, which is then treated with sodium methoxide to introduce the methoxy group

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclobutyl)methanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the methoxy group, yielding cyclobutylmethanethiol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Cyclobutylmethanethiol.

Substitution: Various substituted cyclobutylmethanethiol derivatives.

Scientific Research Applications

(1-Methoxycyclobutyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing thiol-containing drugs.

Industry: May be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxycyclobutyl)methanethiol involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This can affect various biochemical pathways, including redox signaling and enzyme catalysis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (1-Methoxycyclobutyl)methanethiol (inferred) with methanethiol (CH3SH) and (1-methylcyclobutyl)methanethiol:

*Methanethiol’s CCS is extrapolated from its smaller size and linear structure.

†Estimated based on methoxy group’s bulk and polarity.

Key Observations :

- Steric Effects: The cyclobutyl ring in both methyl and methoxy derivatives introduces steric hindrance, reducing reactivity compared to linear methanethiol.

- Collision Cross-Section : The methoxy variant’s CCS is expected to exceed that of the methyl derivative (117.3 Ų) due to the oxygen atom’s electronegativity and larger substituent .

- Cluster Stability : Methanethiol clusters exhibit low conformational stability, with dimer and trimer structures prone to multiple minima . The cyclobutyl derivatives likely form more rigid clusters due to steric constraints.

Detection and Analytical Challenges

- Methanethiol : Detected via gas chromatography with sensitivity down to pmol/mL levels in blood .

- Cyclobutyl Derivatives : Larger size and lower volatility may necessitate advanced ionization techniques (e.g., LC-MS) for detection. The methyl variant’s CCS data ([M+H]+ = 117.3 Ų) aligns with ion mobility spectrometry (IMS) applications , but the methoxy analog’s detection would require method optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.